molecular formula C18H11NO3 B352179 12-Acetylnaphtho[2,3-b]indolizine-6,11-dione CAS No. 98596-11-3

12-Acetylnaphtho[2,3-b]indolizine-6,11-dione

Cat. No.: B352179
CAS No.: 98596-11-3
M. Wt: 289.3g/mol
InChI Key: OLBAGJDDSBANJY-UHFFFAOYSA-N
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Description

12-Acetylnaphtho[2,3-b]indolizine-6,11-dione is a synthetic organic compound belonging to the indolizine family. It is characterized by its fused heterocyclic structure, which includes a naphthoquinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Acetylnaphtho[2,3-b]indolizine-6,11-dione typically involves a one-pot multicomponent reaction. This reaction includes naphthoquinone, indandione, and pyridine derivatives as starting materials. The reaction conditions often involve heating the mixture in an appropriate solvent, such as ethanol or acetic acid, under reflux .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 12-Acetylnaphtho[2,3-b]indolizine-6,11-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

12-Acetylnaphtho[2,3-b]indolizine-6,11-dione has several applications in scientific research:

    Chemistry: Used as a fluorophore in photophysical studies due to its unique fluorescence properties.

    Biology: Potential use as a molecular probe for detecting specific biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic electronic materials and sensors

Mechanism of Action

The mechanism of action of 12-Acetylnaphtho[2,3-b]indolizine-6,11-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinone moiety can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which is a mechanism explored for its potential anticancer effects .

Comparison with Similar Compounds

Uniqueness: 12-Acetylnaphtho[2,3-b]indolizine-6,11-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and potential biological activities. The presence of the acetyl group at the 12th position enhances its reactivity and interaction with molecular targets .

Properties

IUPAC Name

12-acetylnaphtho[2,3-b]indolizine-6,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO3/c1-10(20)14-13-8-4-5-9-19(13)16-15(14)17(21)11-6-2-3-7-12(11)18(16)22/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBAGJDDSBANJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC=CN2C3=C1C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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